molecular formula C10H13N3O2 B1521820 5-(Piperidin-1-yl)pyrazine-2-carboxylic acid CAS No. 1210707-88-2

5-(Piperidin-1-yl)pyrazine-2-carboxylic acid

Cat. No.: B1521820
CAS No.: 1210707-88-2
M. Wt: 207.23 g/mol
InChI Key: DXLRZFZELFDDFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Piperidin-1-yl)pyrazine-2-carboxylic acid is a compound with the CAS Number: 1210707-88-2 . It has a molecular weight of 207.23 . The IUPAC name for this compound is 5-(1-piperidinyl)-2-pyrazinecarboxylic acid . It is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13N3O2/c14-10(15)8-6-12-9(7-11-8)13-4-2-1-3-5-13/h6-7H,1-5H2,(H,14,15) . This code provides a specific textual representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 207.23 .

Scientific Research Applications

1. Inhibitory Activity on Adhesion Molecules

Research by Kaneko et al. (2004) explored novel piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1,4]benzothiazine. These compounds were evaluated for their inhibitory activity on adhesion molecules like ICAM-1. Notably, a compound in this series exhibited potent oral inhibitory activities against neutrophil migration in inflammation models and showed therapeutic effects in arthritis models in rats (Kaneko et al., 2004).

2. Role in Novel Heterocyclic Amino Acids Synthesis

Matulevičiūtė et al. (2021) developed a series of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. These compounds were synthesized as novel heterocyclic amino acids for use as achiral and chiral building blocks. The study confirms the structure of these novel compounds via NMR spectroscopy and HRMS investigation (Matulevičiūtė et al., 2021).

3. Development of Anticholinesterase Agents

In a study by Altıntop (2020), pyrazolines, which are important due to their potential applications in treating diseases like neurodegenerative disorders, were synthesized and evaluated for their anticholinesterase effects. Piperidine derivatives in this study were found to be effective on cholinesterases, indicating their potential in treating related diseases (Altıntop, 2020).

4. Synthesis of Aurora Kinase Inhibitors

A study on Aurora kinase inhibitors by ヘンリー,ジェームズ (2006) mentioned compounds including piperidine-4-carboxylic acid derivatives as potential cancer treatments. The study highlights the significance of these compounds in the context of Aurora A inhibition, crucial in cancer therapy (ヘンリー,ジェームズ, 2006).

5. Application in Coordination and Topology of Metal-Organic Frameworks

Liu et al. (2013) studied the coordination behavior of azaarylpyrazole carboxylic acids with cadmium iodide. This research is significant in understanding the diverse structures and properties that can arise from such coordination, offering insights into the development of new materials with specific characteristics (Liu et al., 2013).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

5-piperidin-1-ylpyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c14-10(15)8-6-12-9(7-11-8)13-4-2-1-3-5-13/h6-7H,1-5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXLRZFZELFDDFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=C(N=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5-Piperidin-1-yl-pyrazine-2-carboxylic acid methyl ester (Preparation 42, 85.1 g, 384 mmol) was added to a solution of sodium hydroxide (61.5 g, 1.53 mol) in water (760 mL). The mixture was stirred mechanically for 1 hour at room temperature. THF (300 mL) was added and stirring was continued for 3 hours. The volatile solvents were removed in vacuo and the remaining aqueous solution was adjusted to pH 4. The mixture was cooled on ice to induce precipitation of the product. The resulting solid was collected by filtration and dried in vacuo to give the title compound as a white solid (56 g) in a 70% yield.
Quantity
85.1 g
Type
reactant
Reaction Step One
Quantity
61.5 g
Type
reactant
Reaction Step One
Name
Quantity
760 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Piperidin-1-yl)pyrazine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-(Piperidin-1-yl)pyrazine-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
5-(Piperidin-1-yl)pyrazine-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
5-(Piperidin-1-yl)pyrazine-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
5-(Piperidin-1-yl)pyrazine-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
5-(Piperidin-1-yl)pyrazine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.